4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.15829154 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis and chemical behaviors of derivatives related to 1,4-benzodiazepin-2-one, examining interactions with nucleophiles, ring rearrangements, and the formation of heterocyclic compounds. These studies highlight the versatility of benzodiazepine derivatives in generating a wide range of chemical structures, which could be relevant for developing new materials or pharmaceutical compounds. For example, Tarasiuk et al. (2014) investigated the reactivity of dimethylaminomethylene derivatives of 1,4-benzothiazepinones, providing insights into the synthesis of complex molecules through interactions with various nucleophiles (Taras M. Tarasiuk et al., 2014).
Pharmacological Applications
A significant area of application for benzodiazepine derivatives includes their pharmacological properties. Some derivatives have been studied for their potential as neurotropic agents, adenosine receptor antagonists, and in the modulation of central nervous system (CNS) activities. These findings suggest potential therapeutic applications in treating various neurological and psychological disorders. For instance, a study on the synthesis and pharmacological evaluation of 4-phenyl-1,5-benzodiazepin-2-one derivatives explored their psychotropic effects, indicating their non-toxic nature and potential sedative properties at certain doses (Terence Nguema Ongone et al., 2018).
Structural and Molecular Studies
Structural and molecular studies on benzodiazepine derivatives have contributed to understanding their chemical and physical properties, such as crystal structures, molecular dynamics, and reactivity patterns. This research is crucial for designing compounds with specific characteristics, like increased stability or tailored reactivity for use in various industrial and pharmaceutical applications. An example includes the x-ray diffraction study of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, revealing insights into its molecular structure and potential implications for antagonist activity (S. Andronati et al., 1982).
Safety and Hazards
Properties
IUPAC Name |
4-(5,6-dimethyl-2-oxo-1H-pyridine-3-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-14-12-18(22(28)24-15(14)2)23(29)26-13-20(27)25-19-11-7-6-10-17(19)21(26)16-8-4-3-5-9-16/h3-12,21H,13H2,1-2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCSHLWFXLKSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C(=O)N2CC(=O)NC3=CC=CC=C3C2C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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